Cas no 2228436-93-7 (O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine)

O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine structure
2228436-93-7 structure
商品名:O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine
CAS番号:2228436-93-7
MF:C9H11BrFNO
メガワット:248.092145204544
CID:6440934
PubChem ID:165632350

O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine
    • EN300-1938103
    • 2228436-93-7
    • O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
    • インチ: 1S/C9H11BrFNO/c1-9(2,13-12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3
    • InChIKey: IHUKIBNJXBVVKU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1C(C)(C)ON)F

計算された属性

  • せいみつぶんしりょう: 247.00080g/mol
  • どういたいしつりょう: 247.00080g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 35.2Ų

O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938103-2.5g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
2.5g
$2295.0 2023-09-17
Enamine
EN300-1938103-0.1g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
0.1g
$1031.0 2023-09-17
Enamine
EN300-1938103-1g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
1g
$1172.0 2023-09-17
Enamine
EN300-1938103-5.0g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
5g
$3396.0 2023-06-03
Enamine
EN300-1938103-1.0g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
1g
$1172.0 2023-06-03
Enamine
EN300-1938103-10.0g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
10g
$5037.0 2023-06-03
Enamine
EN300-1938103-5g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
5g
$3396.0 2023-09-17
Enamine
EN300-1938103-0.25g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
0.25g
$1078.0 2023-09-17
Enamine
EN300-1938103-0.05g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
0.05g
$983.0 2023-09-17
Enamine
EN300-1938103-0.5g
O-[2-(2-bromo-5-fluorophenyl)propan-2-yl]hydroxylamine
2228436-93-7
0.5g
$1124.0 2023-09-17

O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine 関連文献

O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamineに関する追加情報

Comprehensive Overview of O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine (CAS No. 2228436-93-7)

O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine (CAS No. 2228436-93-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromo-fluorophenyl and hydroxylamine functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and crop protection formulations.

The molecular structure of O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine features a propan-2-ylhydroxylamine moiety attached to a 2-bromo-5-fluorophenyl ring. This combination of halogen and amine functionalities makes it a versatile building block for creating more complex chemical entities. Recent studies have explored its role in developing novel enzyme inhibitors and receptor modulators, addressing current challenges in therapeutic areas such as oncology and neurology.

In the context of green chemistry trends, O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine has been investigated for its potential in environmentally friendly synthesis routes. The presence of both bromine and fluorine atoms allows for selective transformations, reducing waste generation in chemical processes. This aligns with the growing demand for sustainable pharmaceutical manufacturing practices, a topic frequently searched by professionals in the field.

The compound's physicochemical properties make it particularly valuable in medicinal chemistry applications. Its moderate lipophilicity, influenced by the 2-bromo-5-fluorophenyl group, contributes to favorable pharmacokinetic profiles in derivative molecules. Researchers often search for information about such structure-activity relationships when designing new drug candidates, making this aspect of the compound highly relevant to current scientific inquiries.

From a market perspective, the demand for O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine has shown steady growth, particularly in regions with strong pharmaceutical R&D sectors. The compound's CAS number (2228436-93-7) serves as a unique identifier frequently used in patent applications and regulatory documentation. Industry reports suggest increasing interest in this chemical entity as a precursor for next-generation therapeutics, reflecting broader trends in personalized medicine development.

Analytical characterization of O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine typically involves advanced techniques such as NMR spectroscopy and mass spectrometry. These methods confirm the compound's purity and structural integrity, essential parameters for research applications. The bromo-fluorophenyl moiety produces distinct spectral patterns that aid in identification, a topic of frequent searches by analytical chemists working with halogenated compounds.

In agrochemical research, derivatives of O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine have shown promise as potential plant growth regulators. The fluorine substitution pattern appears to influence biological activity, making this compound a subject of interest for developing new crop protection agents. This application aligns with current global concerns about food security and sustainable agriculture, frequently discussed topics in scientific and policy circles.

The synthesis of O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine typically involves multi-step organic reactions starting from appropriately substituted phenyl precursors. Process chemists often search for optimized synthetic routes that improve yield and reduce environmental impact. Recent publications have described innovative catalytic methods for introducing the hydroxylamine functionality, reflecting ongoing advancements in synthetic methodology.

Safety considerations for handling O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment is recommended when working with this material. Such safety information represents a common search category among laboratory personnel and EHS professionals, emphasizing the importance of including these details in technical documentation.

Looking forward, O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine (CAS No. 2228436-93-7) is poised to maintain its relevance in chemical research. Its dual functionality as both a halogenated aromatic and hydroxylamine derivative provides numerous opportunities for structural modification. As the pharmaceutical industry continues to explore targeted therapies and the agrochemical sector seeks innovative solutions, this compound will likely remain an important tool for researchers addressing these challenges.

The commercial availability of O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine through specialty chemical suppliers has facilitated its adoption in various research programs. Purchasers frequently search for information about purity grades, packaging options, and storage conditions - key factors in material selection for sensitive applications. Suppliers typically provide detailed technical specifications to support researchers in their compound selection process.

In conclusion, O-2-(2-bromo-5-fluorophenyl)propan-2-ylhydroxylamine represents a valuable chemical building block with diverse applications in life sciences research. Its unique structural features, particularly the combination of bromine and fluorine substitutions with the hydroxylamine group, offer numerous possibilities for molecular design. As scientific understanding of structure-activity relationships advances, this compound will continue to play a significant role in the development of new bioactive molecules addressing current and future challenges in human health and agriculture.

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